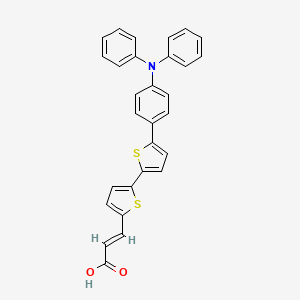
Photosensitizer-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photosensitizer-2 is a light-sensitive compound that plays a crucial role in photodynamic therapy and other photochemical processes. Photosensitizers absorb light and transfer the energy to nearby molecules, often generating reactive oxygen species that can induce various chemical reactions. These compounds are widely used in medical treatments, particularly for cancer, as well as in industrial applications such as photopolymerization and photocatalysis.
準備方法
Synthetic Routes and Reaction Conditions
Photosensitizer-2 can be synthesized through various chemical routes. One common method involves the modification of cyanophenylenevinylene derivatives. For instance, a triphenylamine-modified cyanophenylenevinylene derivative can be synthesized to produce a water-soluble photosensitizer with high efficiency for generating singlet oxygen in water . The reaction typically involves the use of blue light irradiation and can be carried out in aqueous conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through chromatography and crystallization to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Photosensitizer-2 undergoes various types of chemical reactions, including:
Oxidation: Photosensitizers can generate reactive oxygen species that oxidize substrates.
Reduction: In the presence of a sacrificial electron donor, photosensitizers can facilitate reduction reactions.
Substitution: Photosensitizers can participate in substitution reactions, particularly in the presence of specific catalysts.
Common Reagents and Conditions
Common reagents used with this compound include oxygen, hydrogen donors, and various catalysts. The reactions often require light irradiation, typically in the visible or ultraviolet range, to activate the photosensitizer.
Major Products
The major products formed from reactions involving this compound include oxidized organic molecules, reduced compounds, and substituted derivatives. For example, the oxidation of hydroazaobenzenes, olefins, and hydrosilanes can produce azoaromatics, carbonyls, and silanols .
科学的研究の応用
Photosensitizer-2 has a wide range of scientific research applications:
Chemistry: Used in photocatalysis and photopolymerization processes.
Biology: Employed in bioimaging and as a tool for studying cellular processes.
Industry: Utilized in the production of polymers and other materials through photochemical reactions.
作用機序
The mechanism of action of Photosensitizer-2 involves the absorption of light, which excites the molecule to a higher energy state. This excited state can transfer energy to nearby molecules, such as oxygen, converting it into reactive oxygen species. These reactive species can then induce various chemical reactions, leading to the desired therapeutic or industrial outcomes .
類似化合物との比較
Photosensitizer-2 is compared with other photosensitizers such as porphyrins, phthalocyanines, and chlorins. While all these compounds can generate reactive oxygen species upon light activation, this compound is unique in its high water solubility and efficiency in producing singlet oxygen . This makes it particularly suitable for applications in aqueous environments and for specific medical treatments.
List of Similar Compounds
- Porphyrins
- Phthalocyanines
- Chlorins
This compound stands out due to its unique properties, making it a valuable compound in both scientific research and industrial applications.
特性
分子式 |
C29H21NO2S2 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
(E)-3-[5-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C29H21NO2S2/c31-29(32)20-16-25-15-17-27(33-25)28-19-18-26(34-28)21-11-13-24(14-12-21)30(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-20H,(H,31,32)/b20-16+ |
InChIキー |
ICLZNGAELWYHKL-CAPFRKAQSA-N |
異性体SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)/C=C/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


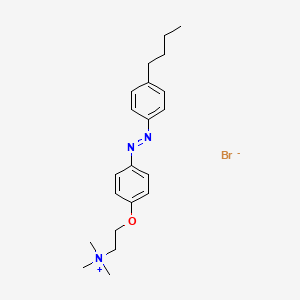
![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)

![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)
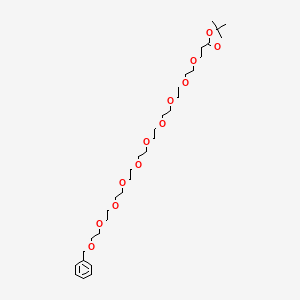




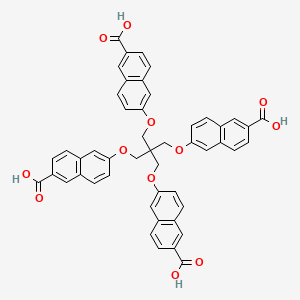


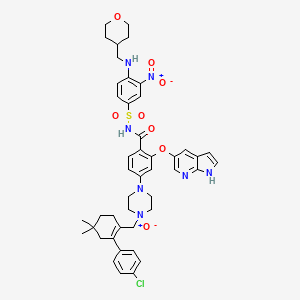
![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)
